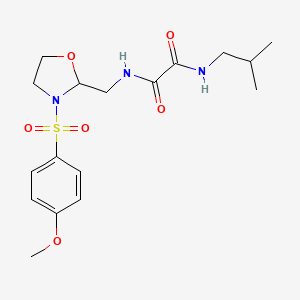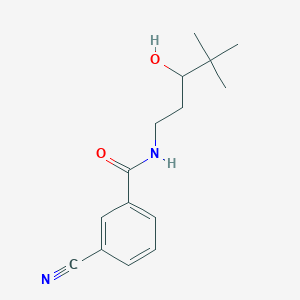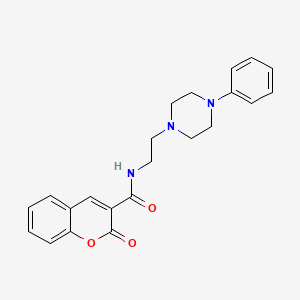![molecular formula C22H22N4O2 B2899877 N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide CAS No. 1903127-30-9](/img/structure/B2899877.png)
N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has been implicated in multiple diseases, including cancers, metabolic and liver diseases .
Synthesis Analysis
The synthesis of nicotinamide derivatives involves complex chemical reactions. While specific synthesis methods for N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide are not available in the search results, general methods for the synthesis of nicotinamide derivatives have been reported . These methods often involve the use of reducing agents and various catalysts.Chemical Reactions Analysis
The chemical reactions involving nicotinamide derivatives are complex and can involve various enzymes. For example, nicotinamide N-methyltransferase (NNMT) plays a role in the methylation of nicotinamide to form 1-methylnicotinamide (MNA) using S-adenosyl-l-methionine (SAM) as the methyl donor . Other reactions involving nicotinamide derivatives have also been reported .Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyridine-3-carboxamide derivatives, have been reported to inhibit dna gyrase and dna topoisomerase iv . These enzymes are essential for DNA replication, making them potential targets for antibacterial agents .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through atp-competitive inhibition . This means they bind to the ATP-binding site of their target enzymes, preventing ATP from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting DNA gyrase and DNA topoisomerase IV, the compound could prevent the unwinding and separation of DNA strands, thereby halting DNA replication .
Result of Action
If the compound does indeed inhibit dna gyrase and dna topoisomerase iv, it could potentially halt bacterial growth by preventing dna replication .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide in lab experiments is its specificity for NADPH oxidase. This compound has been shown to have little to no effect on other enzymes or receptors, which makes it a valuable tool for studying the role of NADPH oxidase in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential as a therapeutic agent for these diseases. Another area of interest is its potential applications in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism, distribution, and elimination from the body.
Synthesemethoden
N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The initial step involves the synthesis of 6-bromonicotinic acid, which is then reacted with 2,3'-bipyridine to form the intermediate product. This intermediate product is then reacted with cyclopentanol and trifluoroacetic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide has been extensively studied for its potential applications in the field of medicine. One of the main areas of research is its role in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. This compound has been shown to inhibit NADPH oxidase, which is an enzyme that plays a key role in the production of reactive oxygen species (ROS) in the cardiovascular system. By inhibiting NADPH oxidase, this compound can reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases.
Eigenschaften
IUPAC Name |
6-cyclopentyloxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-9-10-20(25-15-18)28-19-7-1-2-8-19)26-14-17-6-4-12-24-21(17)16-5-3-11-23-13-16/h3-6,9-13,15,19H,1-2,7-8,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOGMAZUQIDMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)


![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)


